(R,S)-1-Methyl-3-nicotinoylpyrrolidone (R,S)-1-Methyl-3-nicotinoylpyrrolidone
Brand Name: Vulcanchem
CAS No.: 125630-28-6
VCID: VC20744733
InChI: InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3
SMILES: CN1CCC(C1=O)C(=O)C2=CN=CC=C2
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

(R,S)-1-Methyl-3-nicotinoylpyrrolidone

CAS No.: 125630-28-6

Cat. No.: VC20744733

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

(R,S)-1-Methyl-3-nicotinoylpyrrolidone - 125630-28-6

CAS No. 125630-28-6
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 1-methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one
Standard InChI InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3
Standard InChI Key SCVLPUZALILIEN-UHFFFAOYSA-N
SMILES CN1CCC(C1=O)C(=O)C2=CN=CC=C2
Canonical SMILES CN1CCC(C1=O)C(=O)C2=CN=CC=C2

(R,S)-1-Methyl-3-nicotinoylpyrrolidone (CAS 125630-28-6) is a heterocyclic organic compound with a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol. This nicotine-derived compound features a pyrrolidone backbone substituted with a methyl group at position 1 and a nicotinoyl (pyridine-3-carbonyl) moiety at position 3. Its structural complexity and biological relevance make it valuable for neuropharmacological research and analytical applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A representative synthetic route involves:

  • Coupling reaction: Reacting 1-methylpyrrolidone with nicotinoyl chloride in dichloromethane using triethylamine as a base.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product with >95% purity.

Industrial Methods

  • Continuous flow reactors: Improve yield and reduce side reactions.

  • Automated crystallization: Enhances batch consistency for analytical standards.

Biological Activity and Research Applications

Neuropharmacological Effects

The compound modulates nicotinic acetylcholine receptors (nAChRs), impacting neurotransmitter release and neuronal excitability. Key findings include:

ApplicationResearch OutcomeSource
Cognitive enhancementImproved memory retention in rodent models via nAChR activation
NeuroprotectionReduced oxidative stress in neuronal cell cultures

Comparative Analysis

Table 1: Comparison with structurally related compounds

CompoundKey DifferencePrimary Use
This compoundPyrrolidone backboneNeuropharmacology research
Nicotine (CAS 54-11-5)Pyridine-pyrrolidine structureAddiction studies
Anabasine (CAS 13078-04-1)Piperidine ringInsecticide research

Analytical and Industrial Applications

Analytical Chemistry

  • Chromatography: Used as a reference standard in HPLC and GC-MS for nicotine metabolite analysis .

  • Isotopic labeling: Deuterated variants track metabolic pathways in pharmacokinetic studies.

Drug Development

Serves as a precursor for synthesizing nAChR-targeted therapeutics, particularly for neurodegenerative diseases like Alzheimer’s.

Challenges and Research Gaps

  • Stereochemical resolution: The racemic mixture complicates studies on enantiomer-specific bioactivity. Chiral HPLC methods using columns like Chiralpak AD-H are under investigation.

  • Limited in vivo data: Most studies remain preclinical, necessitating further trials to assess therapeutic potential.

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